molecular formula C16H20N2O4 B14389587 N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide CAS No. 89914-21-6

N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide

Cat. No.: B14389587
CAS No.: 89914-21-6
M. Wt: 304.34 g/mol
InChI Key: YROHRTVGMIBSFZ-UHFFFAOYSA-N
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Description

N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidinyl group, an ethoxy linkage, and an acetamide moiety. Its distinct molecular configuration makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2,6-dioxopiperidine with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into biological processes and disease mechanisms .

Medicine

Medically, this compound has shown promise as a therapeutic agent. It is being explored for its potential in treating various conditions, including inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to downstream effects on cellular signaling pathways. The compound’s ability to cross cell membranes and its affinity for particular binding sites contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the piperidinyl or phenyl groups.

    Thalidomide derivatives: Compounds like pomalidomide and lenalidomide, which also contain a piperidinyl group, are used in similar therapeutic contexts.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications highlight its significance in research and industry.

Properties

CAS No.

89914-21-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-[4-[2-(4-methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl]acetamide

InChI

InChI=1S/C16H20N2O4/c1-11-9-15(20)18(16(21)10-11)7-8-22-14-5-3-13(4-6-14)17-12(2)19/h3-6,11H,7-10H2,1-2H3,(H,17,19)

InChI Key

YROHRTVGMIBSFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C(=O)C1)CCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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